N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Formation of Dihydroisoquinoline: The dihydroisoquinoline core is synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the dihydroisoquinoline derivative using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s benzimidazole moiety is known for its bioactivity. It can be explored for potential antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. The benzimidazole and dihydroisoquinoline structures are common in pharmacologically active compounds, suggesting possible applications in drug development.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action for compounds like N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide often involves interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The dihydroisoquinoline structure may interact with cellular pathways, affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-2-(methyl)-1,2-dihydroisoquinoline-4-carboxamide
- N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-2-(ethyl)-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide offers a unique combination of steric and electronic properties due to the isopropyl group. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-15(2)27-14-18(16-8-3-4-9-17(16)23(27)29)22(28)24-13-7-12-21-25-19-10-5-6-11-20(19)26-21/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
HZGNIYAJBAMTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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